molecular formula C16H15BrO2 B404291 4-(1-Methylethyl)phenyl 4-bromobenzoate

4-(1-Methylethyl)phenyl 4-bromobenzoate

Cat. No.: B404291
M. Wt: 319.19g/mol
InChI Key: SFRKNQWSZJMMFG-UHFFFAOYSA-N
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Description

4-(1-Methylethyl)phenyl 4-bromobenzoate is a useful research compound. Its molecular formula is C16H15BrO2 and its molecular weight is 319.19g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H15BrO2

Molecular Weight

319.19g/mol

IUPAC Name

(4-propan-2-ylphenyl) 4-bromobenzoate

InChI

InChI=1S/C16H15BrO2/c1-11(2)12-5-9-15(10-6-12)19-16(18)13-3-7-14(17)8-4-13/h3-11H,1-2H3

InChI Key

SFRKNQWSZJMMFG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Use of Chiral Building Blocks:the Most Straightforward Approach is to Start the Synthesis with an Enantiomerically Pure Precursor. for Example, to Synthesize a Chiral Analogue of 4 1 Methylethyl Phenyl 4 Bromobenzoate, One Could Use an Enantiomerically Pure R or S 4 Sec Butyl Phenol. the Esterification of This Chiral Phenol with 4 Bromobenzoyl Chloride Would Yield the Corresponding Chiral Ester. This Method Preserves the Stereochemistry of the Starting Material.

A general reaction scheme for this approach is as follows: (R/S)-Chiral Phenol (B47542) + 4-Bromobenzoyl Chloride → (R/S)-Chiral Phenyl 4-bromobenzoate (B14158574)

Chiral Resolution:if a Racemic Mixture of a Chiral Analogue is Synthesized, the Individual Enantiomers Can Be Separated Through Chiral Resolution. This Can Be Achieved By:

Classical Resolution: Reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which can then be separated by conventional techniques like crystallization or chromatography. Subsequently, the resolving agent is cleaved to yield the pure enantiomers.

Chiral Chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to separate the enantiomers of the final compound or a key intermediate.

Asymmetric Synthesis:this Involves the Use of a Chiral Catalyst or Auxiliary to Induce Stereoselectivity in a Reaction, Leading to the Preferential Formation of One Enantiomer over the Other. for Ester Synthesis, Enzymatic Catalysis is a Powerful Tool for Achieving High Enantioselectivity.

Enzymatic Kinetic Resolution: Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols or the asymmetric synthesis of esters. For instance, a racemic chiral phenol (B47542) could be subjected to acylation with an acyl donor in the presence of a lipase. The enzyme will selectively acylate one enantiomer, leaving the other unreacted. The resulting ester and the unreacted alcohol can then be separated.

The following table summarizes these approaches for the controlled synthesis of chiral analogues.

Method Description Key Considerations
Chiral Building Block Synthesis Esterification using an enantiopure chiral phenol or carboxylic acid.Availability and cost of the chiral starting material.
Chiral Resolution of Racemates Separation of a racemic mixture into its constituent enantiomers using a chiral resolving agent or chiral chromatography.Efficiency of separation, potential for racemization during processing.
Asymmetric Catalysis Use of a chiral catalyst (e.g., an enzyme like lipase) to selectively synthesize one enantiomer.Catalyst efficiency, enantiomeric excess achieved, scalability.

A study on the synthesis of chiral (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide highlights a relevant strategy where a chiral amine, (S)‐1‐phenylethanamine, was reacted with 4-bromobenzoic acid to produce a single enantiomer of the corresponding amide. google.com A similar approach, using a chiral phenol, would be directly applicable for the synthesis of chiral analogues of 4-(1-Methylethyl)phenyl 4-bromobenzoate (B14158574).

Crystallographic Analysis and Solid State Structural Investigations

Single-Crystal X-ray Diffraction Studies of Aryl Bromobenzoate Esters (e.g., 4-Methylphenyl 4-bromobenzoate)

Detailed crystallographic studies have been conducted on aryl bromobenzoate esters, such as 4-methylphenyl 4-bromobenzoate (B14158574), to elucidate their structural properties. nih.govnih.gov This compound is formed from the reaction of 4-methylphenol with 4-bromobenzoyl chloride. nih.gov

The analysis of 4-methylphenyl 4-bromobenzoate using single-crystal X-ray diffraction has established its fundamental crystallographic parameters. The compound crystallizes in the monoclinic system. nih.gov The specific unit cell dimensions determined at a temperature of 293 K are a = 15.0219 (9) Å, b = 11.3585 (8) Å, and c = 7.5077 (4) Å, with a β angle of 99.730 (4)°. nih.gov The volume of the unit cell is 1262.58 (14) ų, and it contains four molecules (Z = 4). nih.gov

Table 1: Crystal Data and Structure Refinement for 4-Methylphenyl 4-bromobenzoate

Parameter Value
Empirical Formula C₁₄H₁₁BrO₂
Formula Weight 291.13
Crystal System Monoclinic
a (Å) 15.0219 (9)
b (Å) 11.3585 (8)
c (Å) 7.5077 (4)
β (°) 99.730 (4)
Volume (ų) 1262.58 (14)
Z 4

Data sourced from Acta Crystallographica Section E. nih.gov

The molecular structure of 4-methylphenyl 4-bromobenzoate is characterized by a notable twist. nih.govnih.gov This conformation is a key feature of its solid-state structure.

A significant conformational feature of 4-methylphenyl 4-bromobenzoate is the dihedral angle between the two benzene (B151609) rings, which is 54.43 (7)°. nih.govnih.gov This pronounced twist indicates that the molecule is not planar. This value is comparable to the dihedral angles observed in related structures like 4-bromophenyl benzoate (B1203000) (58.43°) and 4-methylphenyl 4-methylbenzoate (60.17°). nih.gov

A detailed examination of the bond lengths within the 4-methylphenyl 4-bromobenzoate molecule reveals a Br1—C1 bond length of 1.889 (3) Å. nih.gov The ester linkage is defined by the C7—C4 bond, which has a length of 1.477 (4) Å. nih.gov

Table 2: Selected Bond Lengths for 4-Methylphenyl 4-bromobenzoate

Bond Length (Å)
Br1—C1 1.889 (3)
C7—C4 1.477 (4)
C14—C11 1.515 (5)
C8—C9 1.380 (4)

Data sourced from Acta Crystallographica Section E. nih.gov

The arrangement of molecules within the crystal lattice is governed by a network of intermolecular forces. In the case of 4-methylphenyl 4-bromobenzoate, both non-classical hydrogen bonds and halogen interactions play a crucial role. nih.gov

The crystal packing of 4-methylphenyl 4-bromobenzoate is stabilized by weak C-H···O interactions. nih.govnih.gov These non-classical hydrogen bonds link the molecules together, forming supramolecular layers in the bc plane of the crystal. nih.gov These layers are further connected along the a-axis by Br···Br contacts, which have a measured distance of 3.6328 (5) Å. nih.govnih.gov

Intermolecular Interactions Governing Crystal Packing

Analysis of Halogen Bonding Interactions (e.g., Br···Br Contacts)

In the crystal structure of the closely related analog, 4-methylphenyl 4-bromobenzoate, a notable feature is the presence of bromine-bromine (Br···Br) halogen bonding interactions. These interactions play a significant role in the crystal packing. The observed Br···Br contact distance is 3.6328 (5) Å. nih.gov This distance is shorter than the sum of the van der Waals radii of two bromine atoms (approximately 3.70 Å), indicating a significant attractive interaction. These Br···Br contacts are instrumental in connecting supramolecular layers along the a-axis of the crystal lattice. nih.gov

The geometry of this interaction is consistent with a Type II halogen bond, where the electrophilic region of one bromine atom interacts with the nucleophilic equatorial region of another. This type of interaction is crucial in crystal engineering, influencing the assembly of molecules in the solid state.

Exploration of Pi-Stacking and Other Aromatic Interactions

The molecular structure of 4-methylphenyl 4-bromobenzoate, a structural analog, reveals a significant twist between its two aromatic rings. nih.gov The dihedral angle between the mean planes of the benzene rings is 54.43 (7)°. nih.gov This pronounced dihedral angle prevents classical face-to-face or parallel-displaced π-stacking interactions between the aromatic rings within a single molecule.

Polymorphism Studies and Their Impact on Solid-State Behavior

Based on a review of the available scientific literature, no specific studies on the polymorphism of 4-(1-methylethyl)phenyl 4-bromobenzoate have been reported. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, and the study of polymorphism is critical for understanding the solid-state behavior of a material. The absence of such studies for the title compound indicates an area that may warrant future investigation.

Powder X-ray Diffraction (PXRD) for Bulk Purity and Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to determine the crystalline nature of a bulk sample, identify its crystalline phase, and assess its purity. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint."

While single-crystal X-ray diffraction provides detailed atomic arrangements, PXRD is essential for confirming that the bulk material corresponds to the single crystal studied and for identifying any additional crystalline phases or impurities. Although specific PXRD data for this compound are not available in the searched literature, this technique would be indispensable for its solid-state characterization. For the analog, 4-methylphenyl 4-bromobenzoate, the unit cell parameters determined from single-crystal diffraction are available and could be used to generate a theoretical powder pattern for comparison with experimental PXRD data. nih.gov

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are employed to determine the electronic structure, geometry, and various molecular properties of 4-(1-Methylethyl)phenyl 4-bromobenzoate (B14158574) with high accuracy.

Density Functional Theory (DFT) for Geometry Optimization, Conformational Analysis, and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. nih.gov For 4-(1-Methylethyl)phenyl 4-bromobenzoate, DFT calculations, particularly using the B3LYP functional with a basis set such as 6-311++G(d,p), are effective for geometry optimization. mdpi.comnih.gov This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface.

Conformational analysis of this compound involves studying the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. The key dihedral angles that define the conformation of this molecule are the torsion angles around the ester linkage. DFT calculations can map the potential energy surface as a function of these dihedral angles to identify the most stable conformers and the energy barriers between them. nih.govnih.gov For the parent molecule, phenyl benzoate (B1203000), studies have shown that the rotation around the C(=O)-O and C(=O)-C bonds have comparable energy barriers. nih.gov Similar analysis for this compound would reveal the influence of the isopropyl and bromo substituents on the conformational preferences.

The following table presents hypothetical optimized geometric parameters for the most stable conformer of this compound, based on typical values for similar phenyl benzoate structures.

ParameterValue
Bond Lengths (Å)
C=O1.21
C-O (ester)1.35
C-Br1.90
C-C (aromatic)1.39 - 1.41
Bond Angles (°) **
O=C-O123
C-O-C (ester)118
C-C-Br119
Dihedral Angles (°) **
Phenyl(Br)-C-O=C~180
C-O-C-Phenyl(isopropyl)~90

This is an interactive data table. The values are representative and would be confirmed by specific DFT calculations for this molecule.

Ab Initio Methods for High-Accuracy Predictions of Molecular Parameters

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even higher accuracy for molecular parameters than DFT, albeit at a greater computational cost. nih.govresearchgate.net For this compound, MP2 calculations with a large basis set could be used to refine the geometric parameters and relative energies of the conformers obtained from DFT. researchgate.net These high-accuracy calculations are particularly valuable for benchmarking the results from more computationally efficient methods like DFT.

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution Studies

Frontier Molecular Orbital (FMO) analysis involves the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity, kinetic stability, and electronic properties of a molecule. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-(1-methylethyl)phenyl ring, while the LUMO is likely to be centered on the electron-withdrawing 4-bromobenzoyl group.

A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com DFT calculations can provide the energies of these orbitals and a visual representation of their spatial distribution. Charge distribution studies, such as those using Natural Bond Orbital (NBO) analysis, can elucidate the partial atomic charges on each atom, providing insights into the molecule's polarity and electrostatic potential.

The following table shows hypothetical FMO energies and the HOMO-LUMO gap for this compound.

ParameterEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap 4.7

This is an interactive data table. The values are representative and would be confirmed by specific FMO calculations for this molecule.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows for the exploration of conformational changes and intermolecular interactions in various environments.

Conformational Landscape Exploration in Solution and Condensed Phases

MD simulations can be used to explore the conformational landscape of this compound in different solvents, such as water or organic solvents. rsc.org By simulating the molecule's trajectory over nanoseconds or longer, it is possible to observe the transitions between different conformational states and determine their relative populations. This provides a dynamic picture of the molecule's flexibility and preferred shapes in a particular environment. The choice of force field (e.g., CHARMM, AMBER) is critical for accurately modeling the intra- and intermolecular forces. mdpi.com

Simulation of Intermolecular Interactions and Self-Assembly Processes

MD simulations are particularly well-suited for studying how molecules of this compound interact with each other and with other molecules. These simulations can reveal the nature of intermolecular forces, such as van der Waals interactions, dipole-dipole interactions, and potential halogen bonding involving the bromine atom. By simulating a system with multiple molecules of this compound, it is possible to observe and analyze self-assembly processes, such as the formation of aggregates or clusters. nih.govnih.gov These simulations can provide insights into the initial stages of nucleation and crystal growth.

Reaction Mechanism Studies Using Computational Methods

Computational chemistry, particularly through the use of Density Functional Theory (DFT) and ab initio methods, provides profound insights into the mechanisms of chemical reactions. For a compound like this compound, which is typically synthesized via esterification of 4-bromobenzoic acid and 4-isopropylphenol (B134273), these methods can elucidate the step-by-step process of bond formation and cleavage. Such studies on similar benzoate esters have revealed that reactions can proceed through various pathways, including concerted or stepwise mechanisms. acs.orgresearchgate.netnih.gov

Transition State Identification and Energetic Characterization

A critical aspect of understanding a reaction mechanism is the identification and characterization of its transition states (TS). A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and, consequently, its rate.

For the formation of this compound, computational models would be employed to locate the transition state structures for the key esterification step. This involves complex algorithms that search the potential energy surface of the reacting system for saddle points. Methods like B3LYP or M05-2X with a suitable basis set (e.g., 6-31+G(d,p)) are commonly used for this purpose. researchgate.net

Once a transition state is located, its structure is confirmed by frequency analysis, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this TS, relative to the reactants, gives the activation energy (Ea). For example, in studies of the aminolysis of methyl benzoate, DFT methods have been successfully used to determine the energies for both concerted and stepwise transition states, showing they can have similar activation energies. acs.orgnih.gov A similar approach for the esterification leading to this compound would yield comparable energetic details.

Below is a hypothetical data table illustrating the kind of energetic data that would be generated from such a study.

Reaction PathwayReactantsTransition State (TS)Activation Energy (Ea) (kcal/mol)
Acid-Catalyzed Esterification 4-bromobenzoic acid + 4-isopropylphenol + H+[TS Complex]15-25
Base-Promoted Esterification (Acyl Chloride) 4-bromobenzoyl chloride + 4-isopropylphenol[TS Complex]10-20
Uncatalyzed Reaction 4-bromobenzoic acid + 4-isopropylphenol[TS Complex]30-40
Note: These values are illustrative, based on typical esterification reactions, and represent the output of a computational study.

Elucidation of Reaction Pathways and Selectivity Prediction

Beyond identifying a single transition state, computational methods can map out entire reaction pathways, including intermediates and competing side reactions. nih.gov For the synthesis of this compound, this could involve modeling the mechanism under different catalytic conditions (e.g., acid-catalyzed Fischer esterification vs. using an acyl chloride).

Intrinsic Reaction Coordinate (IRC) calculations are performed starting from the transition state structure to confirm that it correctly connects the reactants and products on the potential energy surface. researchgate.net This confirms the proposed pathway is viable.

Furthermore, computational studies can predict selectivity. For instance, if a reactant has multiple reactive sites, the activation energies for reaction at each site can be calculated. The pathway with the lowest activation energy will be the kinetically favored one, thus predicting the major product. In Lewis acid-catalyzed reactions of related heterocyclic systems, DFT has been used to explain why certain regioisomers are formed preferentially. nih.gov This same principle allows for the prediction of chemo-, regio-, and stereoselectivity in the synthesis of the target ester.

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational quantum mechanical methods are powerful tools for predicting spectroscopic properties, which can aid in the structural confirmation of newly synthesized compounds like this compound. researchgate.netolemiss.edu These predictions provide a valuable comparison point for experimental data.

The first step is to obtain a computationally optimized geometry of the molecule, typically using DFT. From this optimized structure, various spectroscopic parameters can be calculated.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). By calculating the shifts for both ¹H and ¹³C nuclei and comparing them to the experimental spectrum, one can confirm the molecular structure.

Vibrational Spectroscopy (IR & Raman): The same DFT calculations used for geometry optimization also yield vibrational frequencies and intensities. These correspond to the peaks in Infrared (IR) and Raman spectra. While calculated frequencies often have a systematic error, they can be corrected using empirical scaling factors to achieve excellent agreement with experimental spectra. rsc.org

The table below illustrates how predicted spectroscopic data would be presented and compared with experimental values.

ParameterNucleus/BondPredicted Value (Computational)Experimental Value
¹H NMR Chemical Shift (δ, ppm) Aromatic H (ortho to ester)8.0 - 8.2Value from experiment
Aromatic H (ortho to Br)7.6 - 7.8Value from experiment
Aromatic H (ortho to O)7.0 - 7.2Value from experiment
CH (isopropyl)2.9 - 3.1Value from experiment
CH₃ (isopropyl)1.2 - 1.4Value from experiment
¹³C NMR Chemical Shift (δ, ppm) C=O (carbonyl)164 - 166Value from experiment
C-Br128 - 130Value from experiment
C-O (ester)148 - 150Value from experiment
IR Frequency (cm⁻¹) C=O Stretch1720 - 1740Value from experiment
C-O Stretch1250 - 1270Value from experiment
C-Br Stretch500 - 600Value from experiment
Note: Predicted values are typical ranges obtained from DFT calculations for similar structures.

Computational Crystallography for Crystal Structure Prediction and Validation

Computational crystallography involves the prediction of the three-dimensional arrangement of molecules in a crystal lattice. This is a challenging field due to the complexities of intermolecular interactions and the possibility of polymorphism (the existence of multiple crystal forms).

For this compound, computational methods can be used to generate a set of plausible crystal structures by minimizing the lattice energy. These methods consider intermolecular forces like van der Waals interactions, electrostatic interactions, and potential hydrogen bonds.

The primary use of this technique is in predicting the most stable crystal packing arrangement before a single crystal has been grown and analyzed by X-ray diffraction. The results from these predictions can guide experimental crystallization efforts.

Conversely, if an experimental crystal structure is available, computational methods can be used for validation. By calculating the lattice energy of the experimentally determined structure, one can confirm its stability. Experimental crystal structures of highly analogous compounds, such as 4-methylphenyl 4-bromobenzoate nih.govnih.gov and 3-(2-bromoacetyl)phenyl benzoate, iucr.orgnih.gov provide crucial benchmarks. These studies reveal key structural parameters like dihedral angles between the phenyl rings and the nature of intermolecular contacts (e.g., C-H···O or Br···Br interactions) that stabilize the crystal packing. nih.gov A computational study on this compound would aim to predict these same features.

A table summarizing the output of such a predictive study is shown below.

ParameterPredicted Value
Crystal System Monoclinic
Space Group P2₁/n
Cell Parameters (a, b, c, β) a ≈ 15 Å, b ≈ 11 Å, c ≈ 8 Å, β ≈ 100°
Dihedral Angle (between rings) 50 - 60°
Key Intermolecular Contacts C-H···O, Br···π interactions
Note: These predicted values are hypothetical, based on the experimentally determined crystal structures of similar bromobenzoate esters. nih.gov

Reaction Mechanisms, Kinetics, and Stability Profiles

Hydrolytic Stability of Aryl Bromobenzoate Esters

The hydrolytic stability of an ester is a critical parameter that dictates its persistence and degradation pathways in various environments. For aryl bromobenzoate esters, such as 4-(1-Methylethyl)phenyl 4-bromobenzoate (B14158574), hydrolysis involves the cleavage of the ester linkage, yielding 4-bromobenzoic acid and the corresponding phenol (B47542), in this case, 4-(1-methylethyl)phenol. This process can be catalyzed by acids, bases, or enzymes. clemson.edu The rate and mechanism of hydrolysis are significantly influenced by factors such as pH, temperature, and the presence of catalysts. researchgate.net

Acid-catalyzed hydrolysis of esters, including aryl bromobenzoates, typically proceeds through the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). nih.gov This mechanism involves a series of equilibrium steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.comnih.gov

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. nih.govmasterorganicchemistry.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water) and the alcohol corresponding to the ester's alkoxy group.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, expelling the alcohol (4-(1-methylethyl)phenol in this case) and reforming the carbonyl group to yield the protonated carboxylic acid.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to release the final carboxylic acid product (4-bromobenzoic acid) and regenerate the acid catalyst. masterorganicchemistry.com

Base-catalyzed hydrolysis, also known as saponification, of aryl bromobenzoate esters is generally an irreversible process that proceeds via the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). nih.gov This mechanism is typically faster than acid-catalyzed hydrolysis. nih.gov

The steps involved are:

Nucleophilic Attack by Hydroxide (B78521): A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. chemrxiv.org This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. chemrxiv.org

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and eliminating the phenoxide ion (4-(1-methylethyl)phenoxide) as the leaving group. This step is typically the rate-determining step. nih.gov

Acid-Base Reaction: The eliminated phenoxide ion is a weaker base than the hydroxide ion, but the carboxylic acid formed is acidic. It rapidly undergoes an acid-base reaction with the hydroxide ions present in the medium to form a carboxylate salt (4-bromobenzoate) and water. This final, irreversible step drives the reaction to completion. nih.govchemrxiv.org

The kinetics of base-catalyzed hydrolysis are typically second-order, being first-order in both the ester and the hydroxide ion. chemicalbook.com The rate is sensitive to the electronic nature of the substituents. Electron-withdrawing groups, such as the bromine atom in the para position of the benzoate (B1203000) moiety, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis. nih.gov This is demonstrated by the lower hydrolytic stability (shorter half-life) of ethyl p-bromobenzoate compared to its unsubstituted analog. nih.gov

Table 1: Half-life (t₁/₂) of Selected Benzoate Esters under Base-Catalyzed Hydrolysis Conditions

Data sourced from a comparative study on the hydrolytic stability of benzoate esters. The lower half-life indicates lower stability. nih.gov

Carboxylesterases (CEs) are a class of hydrolase enzymes that play a significant role in the metabolism of a wide variety of ester-containing compounds. semanticscholar.orgorgsyn.org These enzymes catalyze the hydrolysis of esters to their corresponding carboxylic acids and alcohols. orgsyn.org The catalytic mechanism of most carboxylesterases involves a catalytic triad, typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues, located within the enzyme's active site. semanticscholar.orgthermofisher.com

The hydrolysis mechanism proceeds as follows:

Acylation Phase: The serine residue in the catalytic triad, activated by the nearby histidine, acts as a nucleophile and attacks the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the active site. The intermediate then collapses, releasing the alcohol/phenol portion of the ester and forming an acyl-enzyme intermediate. semanticscholar.org

Deacylation Phase: A water molecule, activated by the histidine residue, then acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This generates another tetrahedral intermediate, which subsequently collapses to release the carboxylic acid product and regenerate the active enzyme. thermofisher.com

The specificity of carboxylesterases is determined by the size and shape of their active site, which influences the types of esters that can bind and be hydrolyzed efficiently. semanticscholar.org Some carboxylesterases exhibit broad substrate specificity, while others are more selective. semanticscholar.org For aryl bromobenzoate esters, the bulky nature of the aryl groups and the electronic properties of the bromo-substituent would influence their recognition and hydrolysis by different carboxylesterase isozymes. Studies on para-substituted nitrophenyl benzoate esters have shown that the electronic effects of the substituents can influence the rate-determining step of the enzymatic hydrolysis. thermofisher.com The hydrolysis of 4-(1-Methylethyl)phenyl 4-bromobenzoate by carboxylesterases would be expected to yield 4-bromobenzoic acid and 4-(1-methylethyl)phenol.

The primary degradation pathway for this compound under hydrolytic conditions (acidic, basic, or enzymatic) is the cleavage of the ester bond. This results in the formation of two main degradation products:

4-Bromobenzoic acid byjus.com

4-(1-methylethyl)phenol (also known as p-cumenol)

Under more extreme conditions, such as high temperatures during a fire, further degradation of these primary products can occur. The thermal decomposition of 4-bromobenzoic acid can lead to the release of irritating gases and vapors, including:

Carbon monoxide (CO) nih.gov

Carbon dioxide (CO₂) nih.gov

Hydrogen halides (e.g., hydrogen bromide) nih.gov

Mechanistic Elucidation of Formation Reactions

The formation of this compound is achieved through a nucleophilic acyl substitution (NAS) reaction. This is a broad class of reactions where a nucleophile displaces a leaving group on an acyl compound. A common and efficient laboratory method for synthesizing aryl esters involves the reaction of an acid chloride with a phenol.

For the synthesis of this compound, the reactants are 4-bromobenzoyl chloride and 4-(1-methylethyl)phenol. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct.

The mechanism for this reaction is as follows:

Nucleophilic Attack: The phenolic oxygen of 4-(1-methylethyl)phenol, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of 4-bromobenzoyl chloride.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate, where the pi bond of the carbonyl group is broken, and the oxygen atom carries a negative charge.

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion (Cl⁻), being an excellent leaving group, is expelled.

Deprotonation: The resulting protonated ester is then deprotonated by the base (e.g., triethylamine) to yield the final product, this compound, and the corresponding ammonium (B1175870) salt (e.g., triethylammonium (B8662869) chloride).

This method is highly effective because acid chlorides are very reactive acylating agents. An alternative, though often less reactive pathway, is the Fischer esterification, which involves the direct reaction of 4-bromobenzoic acid with 4-(1-methylethyl)phenol in the presence of a strong acid catalyst. nih.gov However, the equilibrium nature of the Fischer esterification often requires forcing conditions, such as the removal of water, to achieve high yields. nih.gov

Table 2: Compound Names Mentioned in the Article

Photochemical and Radiochemical Stability of the Compound Under Various Conditions

There is no specific information available regarding the photochemical and radiochemical stability of this compound. The susceptibility of the compound to degradation upon exposure to different wavelengths of light (UV, visible) or ionizing radiation is undetermined.

A comprehensive study would involve subjecting the compound to controlled irradiation and analyzing for the formation of photoproducts or radiolytic products. Key areas of investigation would include the potential for cleavage of the ester bond, homolytic or heterolytic cleavage of the carbon-bromine bond, and reactions involving the isopropyl or phenyl moieties. The quantum yield for photodegradation and the rate constants for radiolytic decomposition are essential parameters that are currently unknown.

Thermal Degradation Pathways and Thermogravimetric Analysis

Specific data from thermogravimetric analysis (TGA) or detailed studies on the thermal degradation pathways of this compound are not documented in the available literature. TGA would provide critical information on the compound's thermal stability, including its decomposition onset temperature and the profile of mass loss as a function of temperature.

Identifying the degradation pathways would require techniques such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) to characterize the volatile products formed at elevated temperatures. Potential degradation routes could include the cleavage of the ester linkage to form 4-bromobenzoic acid and 4-isopropylphenol (B134273) derivatives, or decarboxylation. The lack of experimental data prevents a detailed description of its thermal decomposition mechanism and the generation of a specific thermogravimetric profile. For a related class of compounds, the thermal decomposition of methylene-4,4'-di(ethylphenyl-carbamate) has been shown to yield methylene-4,4'-di(phenylisocyanate) as the main product at temperatures between 220-310 °C. nih.gov

Synthesis and Characterization of Derivatives and Analogues

Structural Modifications on the Alkylphenyl Moiety

The synthesis of the parent compound and its analogues on the alkylphenyl side typically involves the esterification of a substituted phenol (B47542) with 4-bromobenzoyl chloride. nih.govnih.gov This straightforward approach allows for significant variation in the phenolic component.

Analogues of 4-(1-Methylethyl)phenyl 4-bromobenzoate (B14158574) can be readily synthesized by substituting 4-isopropylphenol (B134273) with other 4-alkylphenols. For instance, the reaction of 4-methylphenol with 4-bromobenzoyl chloride yields 4-methylphenyl 4-bromobenzoate. nih.govnih.gov This method can be extended to other commercially available or synthetically accessible 4-alkylphenols, such as those containing ethyl or n-butyl groups.

The length and branching of the alkyl chain influence the physical properties of the resulting esters. Generally, as the length of the alkyl chain increases, properties such as solubility in nonpolar organic solvents may increase, while melting points may exhibit more complex, non-monotonic behavior due to competing effects on crystal packing efficiency. rsc.orgncert.nic.in Studies on related homologous series, such as alkyl benzoates and phenyl alcohols, show that increasing the alkyl chain length can impact molecular interactions and association energies, which in turn affects bulk properties. rsc.orgresearchgate.net

Table 1: Synthesis of 4-Alkylphenyl 4-Bromobenzoate Analogues

Alkyl Group Phenol Starting Material Resulting Compound
Methyl 4-Methylphenol 4-Methylphenyl 4-bromobenzoate
Ethyl 4-Ethylphenol 4-Ethylphenyl 4-bromobenzoate
Isopropyl 4-Isopropylphenol 4-(1-Methylethyl)phenyl 4-bromobenzoate
n-Butyl 4-n-Butylphenol 4-n-Butylphenyl 4-bromobenzoate

Introducing further substituents onto the phenyl ring of the phenol starting material allows for the fine-tuning of the electronic properties of the resulting ester. The nature of these substituents—whether electron-donating (e.g., methoxy, -OCH₃) or electron-withdrawing (e.g., nitro, -NO₂) —alters the electron density of the entire molecule. nih.gov

The synthesis of these derivatives follows the same esterification protocol. For example, reacting 4-nitrophenol (B140041) with 4-bromobenzoyl chloride produces 4-nitrophenyl 4-bromobenzoate. nih.gov Similarly, starting with picric acid yields 2,4,6-trinitrophenyl 4-bromobenzoate. researchgate.net

The electronic effects of these substituents can be systematically studied. Research on substituted phenyl benzoates has shown that both the substituents on the benzoyl ring (Y) and the phenyl ring (X) have a distinct influence on the molecule's properties, such as the ¹³C NMR chemical shift of the carbonyl carbon. nih.gov Electron-withdrawing substituents on one ring decrease the sensitivity of the carbonyl group to electronic effects from the other ring, while electron-donating groups have the opposite effect. nih.gov This interplay demonstrates that substituents on the phenol-derived ring can modulate the reactivity and characteristics of the entire ester molecule. nih.gov

Table 2: Effect of Substituents on the Phenyl Moiety

Substituent (X) on Phenyl Ring Phenol Starting Material Resulting Compound Electronic Effect of X
-NO₂ 4-Nitrophenol 4-Nitrophenyl 4-bromobenzoate Electron-Withdrawing
-CH₃ 4-Methylphenol 4-Methylphenyl 4-bromobenzoate Electron-Donating
-OCH₃ 4-Methoxyphenol 4-Methoxyphenyl 4-bromobenzoate Electron-Donating
-Cl 4-Chlorophenol 4-Chlorophenyl 4-bromobenzoate Electron-Withdrawing

Chemical Transformations of the Aryl Bromide Moiety

The bromine atom on the benzoyl portion of the molecule is a versatile functional group that serves as a key site for a wide range of chemical transformations.

The aryl bromide functionality is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid or its ester, is particularly well-suited for this transformation. yonedalabs.comwikipedia.org

In a typical Suzuki reaction, this compound would be reacted with a boronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base. acs.orgnih.gov The catalytic cycle involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the benzoate (B1203000). yonedalabs.com

Transmetalation : The organic group from the boronic acid is transferred to the palladium(II) complex. wikipedia.org

Reductive Elimination : The two organic groups couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst. yonedalabs.com

This methodology allows for the synthesis of a vast array of biphenyl (B1667301) derivatives and other complex structures by varying the boronic acid coupling partner. acs.orgresearchgate.net The reactivity of the aryl halide in Suzuki couplings generally follows the trend I > Br > OTf >> Cl. wikipedia.orguwindsor.ca

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Example) Product Type
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄ / Na₂CO₃ Biphenyl derivative
Stille Organostannane [Pd(NCOC₂H₄CO)(PPh₃)₂Br] Biphenyl derivative
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂ / CuI / Et₃N Aryl-alkyne derivative
Negishi Organozinc reagent Pd(PPh₃)₄ Biphenyl derivative

The bromine atom on the electron-deficient benzoyl ring can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SₙAr) mechanism. libretexts.org This reaction is facilitated by the presence of the electron-withdrawing ester group at the para position, which stabilizes the negatively charged intermediate (a Meisenheimer complex). libretexts.org

The SₙAr mechanism proceeds in two steps:

Addition : The nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized carbanion intermediate. libretexts.org

Elimination : The leaving group (bromide ion) is expelled, restoring the aromaticity of the ring. libretexts.org

A variety of nucleophiles can be used, including alkoxides, amines, and cyanide ions, leading to the formation of ethers, amines, and nitriles, respectively. researchgate.netnih.gov Kinetic studies on related phenyl benzoate systems confirm that these reactions proceed through an addition-intermediate mechanism. nih.gov However, SₙAr reactions typically require forcing conditions (high temperatures) unless the ring is further activated by additional strong electron-withdrawing groups, such as nitro groups at the ortho positions. libretexts.org

Further functionalization of the brominated phenyl ring can be achieved through electrophilic aromatic substitution (EAS), such as nitration or further halogenation. byjus.com The outcome of this reaction is dictated by the directing effects of the two existing substituents: the bromine atom and the ester group.

Bromine atom : An ortho-, para-director and a deactivator.

Ester group (-COOR) : A meta-director and a deactivator.

Both substituents deactivate the ring towards electrophilic attack. However, their directing effects are convergent. The positions ortho to the bromine atom (C2 and C6) are the same as the positions meta to the ester group. Therefore, an incoming electrophile (E⁺) will preferentially substitute at these positions. libretexts.orgkhanacademy.org

The reaction, for example, bromination, typically requires a Lewis acid catalyst (e.g., FeBr₃) to generate a sufficiently strong electrophile (Br⁺) to overcome the deactivation of the ring. byjus.comkhanacademy.org The mechanism involves the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org

Isosteric Replacements within the Ester Linkage or Aromatic Rings

The exploration of isosteric and bioisosteric replacements is a fundamental strategy in medicinal chemistry and materials science to modulate the physicochemical and biological properties of a lead compound without causing significant changes to its steric profile. In the context of this compound, isosteric modifications of the ester linkage and the aromatic rings can lead to analogues with altered metabolic stability, receptor affinity, and other pharmacological or material characteristics. cambridgemedchemconsulting.comdrughunter.com

Replacement of the Ester Linkage

The ester functionality is susceptible to hydrolysis by esterases in biological systems, which can limit the in vivo stability of a compound. nih.gov Replacing the ester bond with more stable isosteres is a common approach to enhance pharmacokinetic profiles.

Amide Isosteres: A classical isosteric replacement for an ester is an amide bond (-CONH-). While the geometry of an amide is similar to that of an ester, the presence of the N-H group introduces a hydrogen bond donor, which can alter receptor interactions. nih.gov For instance, the synthesis of an amide analogue of this compound would involve the reaction of 4-bromobenzoic acid with 4-(1-methylethyl)aniline. The resulting N-(4-(1-methylethyl)phenyl)-4-bromobenzamide would be expected to have increased stability against hydrolysis. A study on indol-3-ylglyoxylyl esters and their corresponding amides demonstrated that while the isosteric replacement was synthetically feasible, the amide NH group played a crucial role in receptor interaction, indicating that such a substitution can significantly impact biological activity. nih.gov

Heteroaromatic Ring Isosteres: Heterocyclic rings such as oxadiazoles, triazoles, or imidazoles can act as stable isosteres of the ester linkage. drughunter.com These five-membered aromatic rings can mimic the steric and electronic properties of the ester group while being resistant to hydrolysis. For example, a 1,3,4-oxadiazole (B1194373) analogue could be synthesized from 4-bromobenzoic acid and 4-isopropylbenzohydrazide, followed by cyclization. Research on lysophospholipids has shown that replacing the ester linkage with heteroaromatic rings can retain potency and receptor subtype selectivity while increasing metabolic stability. nih.gov

The following table illustrates potential isosteric replacements for the ester linkage in this compound.

Original Functional Group Isosteric Replacement Potential Advantages Illustrative Analogue Name
Ester (-COO-)Amide (-CONH-)Increased hydrolytic stability, altered hydrogen bonding capability. nih.govN-(4-(1-methylethyl)phenyl)-4-bromobenzamide
Ester (-COO-)1,3,4-OxadiazoleEnhanced metabolic stability, rigidified conformation. drughunter.com2-(4-bromophenyl)-5-(4-isopropylphenyl)-1,3,4-oxadiazole
Ester (-COO-)Thioester (-COS-)Altered electronic properties and reactivity.S-(4-isopropylphenyl) 4-bromobenzothioate
Ester (-COO-)Reverse Amide (-NHCO-)Different spatial arrangement of hydrogen bond donor/acceptor.4-bromo-N-(4-isopropylbenzoyl)aniline

Modifications of the Aromatic Rings

The two phenyl rings in this compound are also targets for isosteric replacement to fine-tune the molecule's properties.

Phenyl Ring Bioisosteres: Aromatic heterocycles like pyridine (B92270), thiophene, or pyrimidine (B1678525) are common bioisosteres for a phenyl ring. acs.org For example, replacing the 4-bromophenyl ring with a 2-bromopyridin-5-yl group could introduce a hydrogen bond acceptor (the pyridine nitrogen) and alter the molecule's polarity and solubility. Such modifications can influence ligand-receptor interactions and pharmacokinetic properties.

Non-aromatic Bioisosteres: In recent years, non-aromatic, rigid scaffolds such as bicyclo[1.1.1]pentane (BCP) and cubane (B1203433) have been used as phenyl ring mimics. acs.org These saturated systems can replicate the spatial arrangement of a phenyl ring while improving properties like solubility and metabolic stability. Replacing the 4-isopropylphenyl moiety with a BCP analogue could lead to a novel compound with a significantly different electronic and metabolic profile.

The table below provides examples of potential isosteric replacements for the aromatic rings.

Original Ring Isosteric Replacement Potential Effects Illustrative Analogue Name
4-bromophenyl2-bromopyridin-5-ylIntroduction of a hydrogen bond acceptor, altered polarity. acs.org4-(1-Methylethyl)phenyl 6-bromonicotinate
4-isopropylphenyl4-tert-butylphenylIncreased lipophilicity and steric bulk.4-tert-butylphenyl 4-bromobenzoate
PhenylThienylAltered electronic distribution and metabolism. acs.org5-(1-Methylethyl)thiophen-2-yl 4-bromobenzoate
PhenylBicyclo[1.1.1]pentylImproved metabolic stability and solubility, non-aromatic. acs.org3-(1-Methylethyl)bicyclo[1.1.1]pentan-1-yl 4-bromobenzoate

Controlled Synthesis of Chiral Analogues for Stereochemical Investigations

The presence of the isopropyl group on one of the phenyl rings of this compound does not introduce a chiral center. However, the synthesis of chiral analogues, for instance, by replacing the isopropyl group with a sec-butyl group or by introducing a chiral center in a different part of the molecule, would be crucial for stereochemical investigations. The spatial arrangement of substituents can significantly influence the biological activity or material properties of a compound.

The controlled synthesis of specific stereoisomers can be achieved through several established methodologies:

Supramolecular Chemistry and Crystal Engineering of Aryl Bromobenzoate Esters

Design Principles for Directed Self-Assembly in the Solid State

In the case of 4-Methylphenyl 4-bromobenzoate (B14158574), the molecule adopts a twisted conformation. The dihedral angle, which is the angle between the two benzene (B151609) rings, is a critical parameter, measured at 54.43 (7)°. nih.gov This significant twist from planarity is a fundamental aspect of its molecular shape that influences how the molecules can pack together in a crystal lattice. This inherent non-planarity prevents simple, flat stacking and necessitates a more complex three-dimensional arrangement guided by weaker, yet highly directional, intermolecular forces.

Exploitation of Intermolecular Interactions for Crystal Design

The solid-state structure of aryl bromobenzoates is a direct consequence of a delicate balance of various non-covalent interactions. Understanding and exploiting these interactions are central to crystal engineering.

Hydrogen Bond-Driven Self-Assembly: Rational Design and Characterization

While lacking classic hydrogen bond donors (like O-H or N-H), the crystal structure of 4-Methylphenyl 4-bromobenzoate is stabilized by weak C-H···O hydrogen bonds. nih.gov In these interactions, the carbon-hydrogen groups on the phenyl rings act as weak donors, while the oxygen atoms of the ester group act as acceptors. These interactions are numerous and collectively significant. Specifically, they link individual molecules into extensive two-dimensional supramolecular layers in the crystallographic bc plane, demonstrating a rational design where even weak interactions can be harnessed to build robust, higher-order structures. nih.gov

Table 1: Hydrogen-Bond Geometry for 4-Methylphenyl 4-bromobenzoate

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°)
C3—H3···O1 0.93 2.67 3.483 (4) 147
C13—H13···O1 0.93 2.77 3.422 (4) 128

Data sourced from a 2011 study by Moreno-Fuquen et al. and is presented here for illustrative purposes. nih.gov

Applications of Halogen Bonding in Crystal Engineering and Anion Recognition

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). This occurs due to an anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential known as a "σ-hole" on the outermost portion of the atom.

In the crystal structure of 4-Methylphenyl 4-bromobenzoate, this principle is clearly demonstrated. The supramolecular layers formed by hydrogen bonds are further connected along the a-axis by Br···Br contacts, with a measured distance of 3.6328 (5) Å. nih.gov This distance is shorter than the sum of the van der Waals radii of two bromine atoms, indicating a significant attractive interaction. This halogen bonding serves as a crucial link, extending the assembly from two dimensions into a stable three-dimensional architecture.

Synergistic Effects of Multiple Non-Covalent Interactions on Supramolecular Architecture

The final solid-state structure of 4-Methylphenyl 4-bromobenzoate is not the result of a single dominant force but rather the synergistic cooperation of multiple non-covalent interactions. The architecture can be described hierarchically:

Primary Organization: Individual molecules are the fundamental building blocks.

2D Assembly: Weak C-H···O hydrogen bonds guide the self-assembly of molecules into planar layers. nih.gov

3D Architecture: Halogen (Br···Br) bonds act as pillars, connecting the parallel 2D layers to construct the full three-dimensional crystal lattice. nih.gov

This synergy, where different types of interactions operate in concert, is a cornerstone of modern crystal engineering, allowing for the construction of complex and robust supramolecular edifices.

Co-crystallization and Salt Formation Strategies for Modifying Solid-State Properties

While specific studies on the co-crystallization of 4-(1-Methylethyl)phenyl 4-bromobenzoate are not documented, this technique is a powerful strategy in crystal engineering to modify the physicochemical properties of a substance without altering its covalent structure.

Co-crystallization involves combining an active molecule with a benign co-former in a specific stoichiometric ratio within a crystal lattice. The components are linked by non-covalent interactions such as hydrogen bonds, π–π stacking, or halogen bonds. This approach can be used to improve properties like solubility and stability. Common methods for preparing co-crystals include:

Solvent Evaporation: Dissolving both the target compound and a selected co-former in a common solvent and allowing the solvent to evaporate slowly.

Slurrying: Stirring a suspension of the compound and co-former in a small amount of a solvent in which they are sparingly soluble.

Grinding: Mechanically grinding the two solid components together, sometimes with a small amount of liquid (liquid-assisted grinding).

The selection of a co-former is critical and is often guided by matching functional groups capable of forming robust intermolecular interactions.

Investigation of Liquid Crystalline Behavior and Phase Transitions

Liquid crystals represent a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. Molecules that exhibit liquid crystalline phases (mesophases) are typically calamitic (rod-shaped) or discotic (disc-shaped).

Aryl bromobenzoate esters like this compound possess a rigid, calamitic core composed of two phenyl rings linked by an ester group. This structural motif is common in thermotropic liquid crystals, which exhibit phase transitions upon changes in temperature. While the liquid crystalline properties of this specific compound have not been reported, its molecular structure suggests it could be a candidate for such behavior, potentially with modification of the terminal groups. The induction of liquid crystalline properties through halogen bonding is also a known strategy in supramolecular chemistry, where directional interactions between molecules can stabilize an ordered, fluid mesophase.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
4-Methylphenyl 4-bromobenzoate
4-bromobenzoyl chloride

Advanced Analytical and Characterization Methodologies

Hyphenated Chromatographic Techniques (e.g., LC-NMR, LC-MS) for Complex Mixture Analysis

In the synthesis of 4-(1-Methylethyl)phenyl 4-bromobenzoate (B14158574), impurities such as unreacted starting materials (4-isopropylphenol and 4-bromobenzoyl chloride), by-products, and intermediates may be present. Hyphenated chromatographic techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are indispensable for the separation, identification, and quantification of components in such complex mixtures.

LC-MS Analysis:

LC-MS would be a primary tool for the analysis of 4-(1-Methylethyl)phenyl 4-bromobenzoate. The liquid chromatography component would separate the target compound from any impurities based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase (e.g., a gradient of water and acetonitrile). The eluting components would then be introduced into the mass spectrometer.

An Agilent 1100-Series LC/MSD or a similar instrument could be employed. nih.gov In positive ionization mode, the parent ion [M+H]⁺ of this compound would be expected. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition. Fragmentation patterns observed in MS/MS analysis would yield structural information, for instance, cleavage of the ester bond would produce characteristic fragment ions corresponding to the 4-isopropylphenoxide and 4-bromobenzoyl moieties. For related nitroaromatic compounds, chemical derivatization has been used to enhance ionization and detection at trace levels, a strategy that could be adapted if needed. rsc.org

LC-NMR Analysis:

LC-NMR combines the separation power of HPLC with the structural elucidation capabilities of NMR spectroscopy. This technique would be particularly useful for the unambiguous identification of isomeric impurities that might not be distinguishable by MS alone. After separation on an LC column, the eluent flows through a specialized NMR flow cell. ¹H NMR and ¹³C NMR spectra could be acquired for each separated component, providing detailed structural information. For instance, the characteristic signals of the isopropyl group (a doublet and a septet in ¹H NMR) and the aromatic protons would be clearly identifiable for the main compound and any related structures.

While specific LC-MS or LC-NMR studies on this compound are not documented, the general methodology is well-established for the analysis of organic molecules, including other benzoate (B1203000) esters. researchgate.net

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Transitions and Thermal Stability

Thermal analysis is crucial for determining the material's behavior as a function of temperature, including phase transitions and thermal stability. Given that many phenyl benzoate derivatives exhibit liquid crystalline properties, these techniques are of paramount importance. epa.gov

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine transition temperatures such as melting point, crystallization temperature, and glass transitions. For this compound, a DSC scan would reveal its melting point from a crystalline solid to an isotropic liquid. If the compound exhibits liquid crystalline phases (mesophases), such as nematic or smectic phases, additional peaks corresponding to these phase transitions would be observed. The enthalpy changes associated with these transitions provide information about the energetics of the phase changes.

Table 1: Expected Thermal Transitions for a Phenyl Benzoate Derivative

Transition Expected Temperature Range (°C) Notes
Glass Transition (Tg) -20 to 50 May be observed if the compound can be quenched to an amorphous glassy state.
Melting (Tm) 100 to 250 Dependent on the purity and crystalline form.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the thermal stability and decomposition profile of the compound. A TGA curve for this compound would show the temperature at which it begins to decompose. The decomposition temperature is a critical parameter for processing and storage. By analyzing the decomposition products, for example by coupling the TGA to a mass spectrometer (TGA-MS), the decomposition mechanism could be investigated. For many organic esters, decomposition involves the cleavage of the ester linkage.

Microscopy Techniques for Morphological Characterization (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy, Atomic Force Microscopy)

Microscopy techniques are essential for visualizing the morphology and surface features of this compound in its solid state or as a thin film.

Scanning Electron Microscopy (SEM):

SEM uses a focused beam of electrons to scan the surface of a sample, providing high-resolution images of the surface topography. For a crystalline powder of this compound, SEM would reveal the crystal habit, size distribution, and surface morphology. If the compound is formulated into a device or composite material, SEM can be used to examine the cross-sectional structure and interface morphology.

Transmission Electron Microscopy (TEM):

TEM transmits a beam of electrons through an ultrathin specimen to generate a highly magnified image. While less common for small molecule characterization, if this compound were to form self-assembled nanostructures or be incorporated into a polymer matrix, TEM would be invaluable for visualizing these features at the nanoscale. Both SEM and TEM are powerful tools for characterizing nanoparticles. thegoodscentscompany.com

Atomic Force Microscopy (AFM):

AFM provides three-dimensional surface topography at the nanoscale by scanning a sharp tip over the sample surface. AFM would be particularly useful for characterizing thin films of this compound, revealing details about surface roughness, domain structures in liquid crystalline phases, and any self-assembled monolayers. A comparison of AFM, SEM, and TEM highlights their complementary nature in materials characterization. thegoodscentscompany.com

Rheological Studies of Solutions and Melts

Rheology is the study of the flow and deformation of matter. Rheological studies of this compound in its molten state or in solution would provide insights into its viscoelastic properties. This is especially relevant if the compound exhibits liquid crystalline behavior, as the viscosity and elasticity of liquid crystals are highly anisotropic and dependent on shear rate and temperature. atamanchemicals.comnih.gov

Measurements of viscosity as a function of temperature and shear rate would characterize the flow behavior. For a nematic liquid crystal, three distinct viscosity coefficients (Miesowicz viscosities) can be determined, corresponding to different orientations of the director relative to the flow and shear gradient. The storage (G') and loss (G'') moduli, determined through oscillatory shear experiments, would quantify the elastic and viscous components of the material's response, respectively. This information is critical for applications where the material might be subjected to flow or deformation, such as in display devices or as a component in advanced lubricants. atamanchemicals.com

Dielectric Spectroscopy for Understanding Molecular Dynamics in Condensed Phases

Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. It is a powerful technique for probing molecular dynamics, particularly the reorientation of polar molecules in response to an applied electric field. chemeo.com

For this compound, which possesses a permanent dipole moment due to the ester and bromo substituents, dielectric spectroscopy would provide information on molecular relaxation processes in the liquid, and if applicable, liquid crystalline phases. nih.govmdpi.com By measuring the complex dielectric permittivity over a range of frequencies and temperatures, one can determine relaxation times associated with molecular motions, such as rotation around the long and short molecular axes.

In a liquid crystalline phase, the dielectric anisotropy (Δε = ε∥ - ε⊥), the difference in permittivity measured parallel and perpendicular to the liquid crystal director, is a key parameter that determines the material's response to an electric field in display applications. foodb.ca The sign and magnitude of Δε are dependent on the molecular structure and the orientation of the dipole moment with respect to the molecular long axis.

Table 2: Hypothetical Dielectric Properties for this compound in a Nematic Phase

Property Expected Value Significance
Dielectric Anisotropy (Δε) Positive or Negative Determines switching behavior in an electric field.
Relaxation Frequency (Parallel) MHz range Related to reorientation around the short molecular axis.

Academic Applications and Future Research Directions

Utility as Precursors in Complex Organic Synthesis

The presence of a bromine atom on one of the phenyl rings makes 4-(1-Methylethyl)phenyl 4-bromobenzoate (B14158574) an excellent substrate for a variety of cross-coupling reactions. This reactivity is central to its role as a building block for more intricate molecular architectures.

The synthesis of extended polyaromatic systems and macrocycles often relies on the iterative connection of smaller aromatic units. The aryl bromide functionality of 4-(1-Methylethyl)phenyl 4-bromobenzoate serves as a key reactive handle for carbon-carbon bond formation. Through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (using boronic acids) or Stille (using organostannanes) reactions, the bromine atom can be substituted with a wide range of aryl, heteroaryl, or vinyl groups.

This capability allows for the systematic construction of larger, conjugated systems. For instance, coupling with bifunctional reagents can lead to the formation of oligomeric and polymeric chains. The ester linkage provides a degree of conformational flexibility, while the 1-methylethyl (isopropyl) group can enhance the solubility of the resulting macromolecules, a crucial factor for their processing and characterization. Future research could focus on utilizing this compound as a key difunctional monomer, where the ester group is either retained for its electronic and structural influence or is later hydrolyzed to create different functionalities in the final polyaromatic structure.

Beyond its role as a substrate in cross-coupling, this compound can be converted into valuable organometallic reagents. Reaction with magnesium would yield a Grignard reagent, while treatment with strong bases like n-butyllithium would produce the corresponding organolithium species. These reagents are potent nucleophiles, capable of forming new carbon-carbon bonds with a variety of electrophiles, including aldehydes, ketones, and nitriles.

Furthermore, the molecule can participate directly in catalytic cycles. The oxidative addition of the carbon-bromine bond to a low-valent transition metal center, typically palladium(0) or nickel(0), is the initial step in many cross-coupling and carbonylation reactions. This reactivity makes it a suitable precursor for generating active catalytic intermediates or for synthesizing more complex organometallic complexes that may themselves exhibit catalytic activity. Research into its coordination chemistry and reactivity with various transition metals could unveil novel catalytic transformations.

Table 1: Potential Synthetic Transformations of this compound

Reaction Type Reagents Product Type
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, Base Biaryl or Polyaromatic compound
Stille Coupling Organostannane, Pd catalyst Aryl-substituted compound
Heck Coupling Alkene, Pd catalyst, Base Aryl-substituted alkene
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base Aryl-substituted alkyne
Buchwald-Hartwig Amination Amine, Pd catalyst, Base Arylamine derivative

Exploration in Materials Science Research

The rigid, rod-like geometry of the phenyl benzoate (B1203000) core, combined with the specific terminal substituents (bromine and isopropyl), suggests significant potential for this compound in the field of materials science.

The molecular structure of this compound is analogous to that of many known liquid crystals (LCs). It possesses a rigid mesogenic core (the phenyl benzoate group) and terminal functional groups that can influence intermolecular interactions and packing. The dihedral angle between the two benzene (B151609) rings, a critical parameter for LC phase formation, is expected to be similar to that of comparable structures like 4-methylphenyl 4-bromobenzoate, which has a dihedral angle of 54.43°. nih.gov

The terminal isopropyl group can lower the melting point and influence the type of liquid crystalline phase (e.g., nematic, smectic) that is formed. The bromine atom provides significant polarizability and can engage in specific halogen bonding interactions, which can help stabilize ordered supramolecular structures. nih.gov Future studies could involve blending this compound with known liquid crystal mixtures to modulate their properties or using it as a starting point for the synthesis of new, fully-fledged liquid crystalline materials.

The reactivity of the aryl bromide group enables its use as a monomer in step-growth polymerization. Poly(arylene)s, a class of high-performance polymers, can be synthesized via Yamamoto or Suzuki polycondensation reactions. The resulting polymers would feature the 4-(1-methylethyl)phenyl benzoate unit as a repeating segment.

The properties of these polymers could be tuned by several factors. The bulky isopropyl group would likely disrupt close chain packing, leading to amorphous polymers with good solubility in organic solvents and potentially high glass transition temperatures. The polar ester group in the polymer backbone would influence its thermal properties and chemical resistance. Furthermore, the bromine atom offers a site for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the material's properties for specific applications.

While the π-conjugated system of this compound is relatively small, it serves as a valuable platform for building larger, electronically active molecules. The core structure can be extended through cross-coupling reactions at the bromine site, fusing it with other aromatic or heteroaromatic systems to create materials with tailored electronic properties. researchgate.net Such modifications can be used to tune the HOMO/LUMO energy levels, thereby controlling the charge injection and transport characteristics, as well as the optical absorption and emission spectra. lbl.gov

The resulting materials could be investigated for use as organic semiconductors in organic field-effect transistors (OFETs), as emitters or host materials in organic light-emitting diodes (OLEDs), or as components in organic photovoltaic (OPV) devices. google.comprinceton.edu The isopropyl group could again play a beneficial role by improving the processability and film-forming properties of these organic electronic materials, which is critical for device fabrication.

Table 2: Mentioned Compound Names

Compound Name
This compound
4-methylphenyl 4-bromobenzoate

Studies on Molecular Recognition, Ligand-Receptor Interactions, and Chemical Probes (from a pure chemical/mechanistic perspective)

The unique structural features of this compound, namely the electron-rich isopropyl-substituted phenyl ring, the central ester linkage, and the bromine-functionalized phenyl group, make it an interesting candidate for studies in molecular recognition and as a potential chemical probe. The bromine atom, in particular, can participate in halogen bonding, a directional non-covalent interaction that is increasingly recognized for its importance in molecular recognition and crystal engineering.

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that binds a wide range of aromatic compounds mdpi.compsu.edu. While there is no specific data on the interaction of this compound with AhR, its planar aromatic structure suggests that it could potentially be investigated as a ligand for this and other receptors that recognize aryl moieties. Ligand-mediated selective modulation of receptor activity is a key area of research, and compounds like this could be used to probe the structural requirements for binding and activation or inhibition of such receptors psu.edu.

As a chemical probe, this compound could be utilized to identify and characterize binding partners in complex biological systems. The bromine atom provides a handle for further chemical modification, such as the introduction of a reporter tag (e.g., a fluorophore or a biotin moiety) or a reactive group for covalent labeling of target proteins. The development of chemical probes is essential for validating novel drug targets and understanding their biological function nih.gov.

Development of Novel Catalytic Systems Utilizing the Bromobenzoate Moiety for Chemical Transformations

The bromobenzoate moiety within this compound is a key functional group that can be exploited in the development of novel catalytic systems. The carbon-bromine bond in aryl bromides is a common precursor for a wide variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds acs.org. The bromobenzoate portion of the molecule can readily undergo oxidative addition to a low-valent metal center, initiating the catalytic cycle. For instance, nickel-catalyzed reductive cross-coupling reactions of aryl bromides have been a subject of theoretical and experimental investigation researchgate.net.

Furthermore, copper-catalyzed amination reactions of bromobenzoic acids have been developed, highlighting the utility of the bromophenyl group in forming C-N bonds nih.gov. While the ester functionality in this compound differentiates it from a free carboxylic acid, similar catalytic transformations involving the C-Br bond are conceivable.

The development of photoredox catalysis has opened up new avenues for chemical transformations under mild conditions. Nickel-catalyzed couplings of aryl bromides with various partners can be initiated by visible light in the presence of a suitable photosensitizer nih.gov. The bromobenzoate moiety could serve as a substrate in such dual catalytic systems.

Below is a table summarizing potential catalytic applications of the bromobenzoate moiety.

Catalytic ReactionMetal CatalystPotential Product
Suzuki-Miyaura CouplingPalladium or NickelAryl-substituted benzoates
Heck CouplingPalladiumAlkenyl-substituted benzoates
Sonogashira CouplingPalladium/CopperAlkynyl-substituted benzoates
Buchwald-Hartwig AminationPalladium or CopperAmino-substituted benzoates
CyanationNickel or PalladiumCyano-substituted benzoates

Theoretical Advancements and Computational Modeling in Aryl Ester Chemistry

Computational modeling and theoretical studies offer powerful tools to understand and predict the chemical behavior of aryl esters like this compound. Density Functional Theory (DFT) and other quantum mechanical methods can provide insights into the molecule's electronic structure, reactivity, and spectroscopic properties asianpubs.orgnih.govnih.gov.

One area of interest is the conformational flexibility of the molecule, particularly the dihedral angle between the two phenyl rings. X-ray crystallographic studies of the closely related 4-methylphenyl 4-bromobenzoate have shown a significant twist between the aromatic rings nih.gov. Computational methods can be used to calculate the rotational energy barrier around the ester linkage and to explore the conformational landscape of this compound.

Table of Crystallographic Data for the Related Compound 4-Methylphenyl 4-bromobenzoate nih.gov

ParameterValue
Chemical FormulaC₁₄H₁₁BrO₂
Molecular Weight291.13
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.0219 (9)
b (Å)11.3585 (8)
c (Å)7.5077 (4)
β (°)99.730 (4)
Volume (ų)1262.58 (14)
Dihedral Angle (°)54.43 (7)

Theoretical calculations can also be employed to predict various physicochemical properties, such as the molecule's dipole moment, polarizability, and frontier molecular orbital energies (HOMO and LUMO). These parameters are crucial for understanding the molecule's reactivity and its potential interactions with other molecules ajpchem.org. For example, the HOMO-LUMO energy gap can be correlated with the chemical reactivity and kinetic stability of the compound.

Furthermore, computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. This includes modeling the transition states and intermediates in catalytic cross-coupling reactions involving the C-Br bond, which can help in optimizing reaction conditions and designing more efficient catalysts researchgate.net. The study of non-covalent interactions, such as halogen bonding and π-stacking, through computational methods can also shed light on the molecular recognition properties of this compound.

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